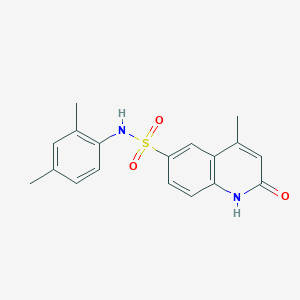![molecular formula C23H26N4O3 B6485456 N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide CAS No. 941923-80-4](/img/structure/B6485456.png)
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Quinoxaline Moiety: This step often involves a condensation reaction between a suitable diamine and a diketone.
Attachment of the Dimethoxyphenyl Group: This step can be performed using a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced to the piperidine ring.
Formation of the Carboxamide Group: This final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various piperidine derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide: can be compared with other piperidine and quinoxaline derivatives.
Similar compounds: include N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxylate and N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxylamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-29-20-10-9-16(12-21(20)30-2)13-25-23(28)17-6-5-11-27(15-17)22-14-24-18-7-3-4-8-19(18)26-22/h3-4,7-10,12,14,17H,5-6,11,13,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDCARIENXJTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-dimethoxyphenyl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B6485374.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6485376.png)
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6485380.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-[(3-hydroxypropyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485389.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485397.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485404.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485408.png)

![5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B6485430.png)
![Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)-](/img/structure/B6485438.png)
![2-[2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6485442.png)

![1-{3-[(benzenesulfonyl)azanidyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}-3,5-dimethyl-1lambda5-pyridin-1-ylium](/img/structure/B6485463.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide](/img/structure/B6485471.png)
